molecular formula C9H10BrF B2643769 3-Fluoro-2,4-dimethylbenzyl bromide CAS No. 1806352-21-5

3-Fluoro-2,4-dimethylbenzyl bromide

Cat. No.: B2643769
CAS No.: 1806352-21-5
M. Wt: 217.081
InChI Key: IXULUCSCNNLEHW-UHFFFAOYSA-N
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Description

3-Fluoro-2,4-dimethylbenzyl bromide is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the third position and two methyl groups at the second and fourth positions. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-dimethylbenzyl bromide typically involves the bromination of 3-Fluoro-2,4-dimethyltoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the benzylic position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is carefully monitored to avoid over-bromination and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,4-dimethylbenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromide to the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products:

    Nucleophilic Substitution: Products include 3-Fluoro-2,4-dimethylbenzyl alcohol, 3-Fluoro-2,4-dimethylbenzonitrile, and 3-Fluoro-2,4-dimethylbenzylamine.

    Oxidation: Products include 3-Fluoro-2,4-dimethylbenzoic acid.

    Reduction: The major product is 3-Fluoro-2,4-dimethyltoluene.

Scientific Research Applications

3-Fluoro-2,4-dimethylbenzyl bromide is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4-dimethylbenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl bromide
  • 2,4-Difluorobenzyl bromide
  • 3-Fluoro-4-methylbenzyl bromide

Comparison: 3-Fluoro-2,4-dimethylbenzyl bromide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1-(bromomethyl)-3-fluoro-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-6-3-4-8(5-10)7(2)9(6)11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXULUCSCNNLEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CBr)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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